Tetrahydro 11-Deoxycorticosterone 21 is a steroid compound derived from the adrenal cortex, primarily involved in the synthesis of mineralocorticoids and glucocorticoids. It is a metabolite of 11-deoxycorticosterone, which is synthesized from progesterone through the action of specific enzymes in the steroidogenesis pathway. This compound plays a significant role in regulating sodium and potassium balance, as well as blood pressure, through its effects on mineralocorticoid receptors.
Tetrahydro 11-Deoxycorticosterone 21 is produced in the adrenal glands, specifically in the zona glomerulosa, where it is synthesized from progesterone via the enzyme 21-hydroxylase. This transformation is crucial for the production of aldosterone and other corticosteroids that are vital for various physiological processes.
Tetrahydro 11-Deoxycorticosterone 21 belongs to the class of steroid hormones. It is categorized under progestogens and mineralocorticoids, which are essential for maintaining electrolyte balance and influencing blood pressure regulation.
The synthesis of Tetrahydro 11-Deoxycorticosterone 21 involves several enzymatic steps:
The synthesis can be monitored using chromatographic techniques such as gas chromatography-mass spectrometry (GC-MS), which allows for precise identification and quantification of steroid metabolites in biological samples .
Tetrahydro 11-Deoxycorticosterone 21 has a complex steroid structure characterized by four fused rings. The molecular formula is , indicating it contains three oxygen atoms along with carbon and hydrogen.
Tetrahydro 11-Deoxycorticosterone 21 participates in various biochemical reactions, primarily involving its conversion to other steroid hormones:
The metabolic pathways can be analyzed using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing for detailed profiling of steroid metabolites in clinical samples .
The primary mechanism of action for Tetrahydro 11-Deoxycorticosterone 21 involves its binding to mineralocorticoid receptors located in various tissues, including the kidneys. This interaction leads to:
Studies have shown that elevated levels of Tetrahydro 11-Deoxycorticosterone 21 can lead to increased blood pressure due to its mineralocorticoid activity, highlighting its role in conditions such as primary aldosteronism .
Tetrahydro 11-Deoxycorticosterone 21 has several important applications in scientific research and clinical settings:
This compound continues to be a subject of interest within endocrinology and pharmacology due to its significant physiological effects and potential therapeutic applications.
Tetrahydro 11-deoxycorticosterone (THDOC; 3α,21-dihydroxy-5α-pregnan-20-one) is a reduced neurosteroid metabolite of 11-deoxycorticosterone (DOC). Its structure features a saturated pregnane backbone with hydroxyl groups at C3 (α-configuration) and C21, and a ketone at C20. The reduction of DOC’s Δ4-bond and 3-keto group by stereospecific enzymes yields two key isomers:
The planar structure (C21H34O3; MW 334.49 g/mol) adopts a bent shape in the 5α-isomer, facilitating membrane penetration and receptor binding [8] [10].
Table 1: Structural Characteristics of THDOC Isomers
Property | 5α-THDOC (Active Form) | 5β-THDOC (Inactive Form) |
---|---|---|
C3 Configuration | 3α-Hydroxyl | 3α-Hydroxyl |
A/B Ring Junction | trans (5α-Hydrogen) | cis (5β-Hydrogen) |
GABAA Modulation | Potent positive allosteric modulator | Negligible activity |
Solubility | Low (logP 3.17–3.52) | Similar hydrophobic profile |
THDOC biosynthesis occurs primarily in the adrenal cortex. The pathway initiates with cholesterol, progressing through pivotal intermediates:
THDOC synthesis from DOC involves two sequential reductions:
This pathway is stress-inducible: Acute stress elevates adrenal and brain THDOC levels within minutes, modulating neuronal excitability [6] [8].
UGTs (EC 2.4.1.17) catalyze THDOC glucuronidation, primarily at the C21 hydroxyl group, forming water-soluble 21-β-D-glucuronide conjugates. Key UGT isoforms involved:
UGTs are endoplasmic reticulum membrane-bound enzymes that transfer glucuronic acid from UDP-glucuronic acid (UDPGA) to substrates. Brain UGTs exhibit lower expression than hepatic isoforms but are critical for local neurosteroid inactivation at the blood-brain barrier (astrocytes > endothelial cells) [7] [9]. The reaction follows an SN2 mechanism with base-catalyzed nucleophilic attack by the steroid’s hydroxyl group [7].
THDOC-21-glucuronide undergoes distinct pharmacokinetic processing:
Table 2: Enzymatic Kinetics of THDOC Glucuronidation
Parameter | UGT2B7 (Liver) | Brain Microsomes | Notes |
---|---|---|---|
Km (µM) | 15–30 | 50–100 | Higher Km in brain indicates lower affinity |
Vmax (pmol/min/mg) | 120–180 | 5–15 | Reflects low brain UGT expression |
Tissue Activity | High | Low | Brain activity <10% of liver |
Glucuronidation terminates THDOC’s GABAergic activity and facilitates clearance, representing a critical detoxification pathway for neuroactive steroids [3] [7] [9].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8